Bacteriostatic Activity: o-Chlorophenolindophenol Exhibits Unique Antimicrobial Action Against Streptococcus haemolyticus Not Shared by DCPIP or Other Indophenol Redox Indicators
o-Chlorophenolindophenol (reported as 2-chloroindophenol) is the only compound among a panel of oxidation-reduction indicators tested that exhibits bacteriostatic activity against cheese strains of Streptococcus haemolyticus. This activity is absent in 2,6-dichlorophenolindophenol (DCPIP) and other indophenol derivatives tested in the same study [1][2]. The study further notes that 2-chloroindophenol has the most positive oxidation-reduction potential among the indicators examined, correlating higher redox potential with this unique biological activity [1].
| Evidence Dimension | Bacteriostatic activity against cheese strains of Streptococcus haemolyticus |
|---|---|
| Target Compound Data | Positive bacteriostatic activity; complete inhibition of bacterial growth observed |
| Comparator Or Baseline | 2,6-Dichlorophenolindophenol (DCPIP), indophenol, methylene blue, indigoes, malachite green, litmus: No bacteriostatic activity against cheese strains of Streptococcus haemolyticus |
| Quantified Difference | Qualitative difference: Only o-chlorophenolindophenol exhibits bacteriostatic activity against the specified strain; all comparators lack this activity |
| Conditions | In vitro bacterial culture; medium capable of maintaining dyes in oxidized state; 1929 study by Dubos using cheese strains of Streptococcus haemolyticus |
Why This Matters
This exclusive bacteriostatic property makes o-chlorophenolindophenol the only viable choice for studies investigating the antimicrobial effects of redox-active indophenols against specific Streptococcus strains, where DCPIP and other analogs would yield false-negative results.
- [1] Dubos RJ. The Relation of the Bacteriostatic Action of Certain Dyes to Oxidation-Reduction Processes. The Journal of Experimental Medicine. 1929; 49(4): 575-592. View Source
- [2] ScienceOpen. 2-Chloroindophenol, the most positive of the indicators of oxidation-reduction potentials used, is also the only one to have a bacteriostatic action on cheese strains of Streptococcus hæmolyticus. View Source
